molecular formula C21H17N3O7S2 B2504788 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate CAS No. 877651-63-3

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate

Cat. No.: B2504788
CAS No.: 877651-63-3
M. Wt: 487.5
InChI Key: ANHVHSYPQXVYJN-UHFFFAOYSA-N
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Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate is a useful research compound. Its molecular formula is C21H17N3O7S2 and its molecular weight is 487.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized various pyrazole derivatives, including thiadiazole and pyran compounds, to explore their potential as inhibitors of photosynthetic electron transport, showcasing the interest in such molecules for agricultural applications such as developing new herbicides (Vicentini et al., 2005). Similarly, other studies have focused on synthesizing derivatives for antimicrobial applications, indicating a broad interest in these compounds for their bioactivity (El-Hashash et al., 2012).

Antitumor and Anticancer Potential

The synthesis of novel derivatives has been explored with the aim of evaluating their antitumor and anticancer efficacy. For instance, compounds with pyrazolone moieties have been synthesized and assessed for their anticancer activity, demonstrating the potential of these derivatives in medical research and drug development (Sangani et al., 2016).

Photophysical and Photochemical Properties

The study of zinc(II) and lead(II) phthalocyanines bearing thiadiazole substituents has revealed significant insights into the photophysical and photochemical properties of such compounds. This research is crucial for applications in photodynamic therapy, highlighting the relevance of structural modifications on the efficacy of photosensitizers (Demirbaş et al., 2019).

Green Chemistry and Synthesis

An emphasis on eco-friendly synthesis methods has been noted, with studies exploring one-pot, multi-component reactions in water or under solvent-free conditions. These methods align with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis (Khazaei et al., 2015).

Properties

IUPAC Name

2-O-[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 1-O-methyl benzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O7S2/c1-29-18(27)13-4-2-3-5-14(13)19(28)31-16-9-30-12(8-15(16)25)10-32-21-24-23-20(33-21)22-17(26)11-6-7-11/h2-5,8-9,11H,6-7,10H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHVHSYPQXVYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301334065
Record name 6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877651-63-3
Record name 6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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